[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride
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Overview
Description
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride is a compound that features a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group into the desired position on the oxolane ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product. The use of continuous flow reactors and other advanced manufacturing technologies could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of substituted oxolane derivatives.
Scientific Research Applications
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . This can lead to improved binding affinity and efficacy in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine: The non-hydrochloride form of the compound.
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanol: A related compound where the methanamine group is replaced with a hydroxyl group.
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanoic acid: A derivative where the methanamine group is replaced with a carboxylic acid group.
Uniqueness
[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
[(2R,3R)-3-(trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-2-11-5(4)3-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPQHTQJVPBRED-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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